Cas no 10516-73-1 (2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R,4R)-)

2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R,4R)- structure
10516-73-1 structure
Productnaam:2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R,4R)-
CAS-nummer:10516-73-1
MF:C23H28O7
MW:416.464227676392
CID:146476
PubChem ID:384878

2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R,4R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R,4R)-
    • (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
    • 2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-,(-)-trans- (8CI)
    • 2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R-trans)-
    • Thujaplicatin, tri-O-methyl- (7CI)
    • Thujaplicatin,tri-O-methyl-, (-)-trans-
    • Thujaplicatin, tri-O-methyl-
    • 4-[(3,4-dimethoxyphenyl)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
    • 2(3H)-Furanone, 4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-, (3R-trans)-
    • CHEMBL1990222
    • 2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-, (-)-trans-
    • Dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-2(3H)-furanone trans-
    • DTXSID20909364
    • 10516-73-1
    • NSC675474
    • NCI60_026677
    • NSC-675474
    • Thujaplicatin, tri-O-methyl-, (-)-trans-
    • (3R,4R)-4-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one
    • 2(3H)-Furanone, dihydro-3-(3,4,5-trimethoxybenzyl)-4-veratryl-, trans-
    • 2(3H)-Furanone, 4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-, (3R,4R)-
    • QFFURUDOUPSWTF-DLBZAZTESA-N
    • Di-o-methylthujaplicatin methyl ether
    • Inchi: InChI=1S/C23H28O7/c1-25-18-7-6-14(10-19(18)26-2)8-16-13-30-23(24)17(16)9-15-11-20(27-3)22(29-5)21(12-15)28-4/h6-7,10-12,16-17H,8-9,13H2,1-5H3/t16-,17+/m0/s1
    • InChI-sleutel: QFFURUDOUPSWTF-DLBZAZTESA-N
    • LACHT: COC1C=CC(C[C@H]2COC(=O)[C@@H]2CC2C=C(OC)C(OC)=C(OC)C=2)=CC=1OC

Berekende eigenschappen

  • Exacte massa: 416.18354
  • Monoisotopische massa: 416.184
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 9
  • Complexiteit: 528
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 72.4Ų

Experimentele eigenschappen

  • PSA: 72.45
  • LogboekP: 3.30400

2(3H)-Furanone,4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-,(3R,4R)- Gerelateerde literatuur

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